N4-(2-methoxyphenyl)-2-morpholino-5-nitropyrimidine-4,6-diamine
Description
Properties
IUPAC Name |
4-N-(2-methoxyphenyl)-2-morpholin-4-yl-5-nitropyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O4/c1-24-11-5-3-2-4-10(11)17-14-12(21(22)23)13(16)18-15(19-14)20-6-8-25-9-7-20/h2-5H,6-9H2,1H3,(H3,16,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZURTNZEDLAEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=NC(=C2[N+](=O)[O-])N)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2-methoxyphenyl)-2-morpholino-5-nitropyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be further deprotected and cyclized to form the desired pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N4-(2-methoxyphenyl)-2-morpholino-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced using reagents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
N4-(2-methoxyphenyl)-2-morpholino-5-nitropyrimidine-4,6-diamine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a multi-target antagonist in the treatment of diseases like benign prostatic hyperplasia.
Materials Science: Used in the synthesis of advanced materials with specific electronic properties.
Biological Research: Studied for its interactions with various biological targets, including adrenoceptors and serotonin receptors.
Mechanism of Action
The mechanism of action of N4-(2-methoxyphenyl)-2-morpholino-5-nitropyrimidine-4,6-diamine involves its interaction with molecular targets such as α1A-adrenoceptors, α1D-adrenoceptors, and 5-HT1A receptors . The compound acts as an antagonist, blocking the activity of these receptors and thereby inhibiting cell proliferation and contraction in prostate cells .
Comparison with Similar Compounds
Substituent Analysis and Molecular Properties
The table below compares the target compound with structurally similar pyrimidine derivatives from the evidence:
*Calculated based on substituent contributions.
Key Structural Differences and Implications
Morpholino vs. Piperazinyl/Piperidinyl Groups: The morpholino group (oxygen-containing) in the target compound improves water solubility due to its polar ether linkage, whereas piperazinyl (e.g., in ) and piperidinyl (e.g., in ) groups are more basic and lipophilic, affecting membrane permeability . Morpholino’s electron-donating nature may stabilize the pyrimidine ring, contrasting with the electron-withdrawing nitro group at C5 .
Nitro Group Positioning: The nitro group at C5 is conserved across all compounds, suggesting a critical role in electronic modulation or target binding.
Aryl Substituent Variations :
Physicochemical and Crystallographic Insights
- Hydrogen Bonding: highlights intramolecular N–H⋯N bonds in pyrimidine derivatives, which stabilize molecular conformation and influence crystal packing. The target compound’s morpholino group may participate in similar interactions, affecting solubility and stability .
- Crystal Packing: Weak interactions like C–H⋯F and π–π stacking (observed in ) are critical for solid-state stability. The morpholino group’s polarity might reduce such interactions compared to fluorophenyl or methylphenyl groups.
Biological Activity
N4-(2-methoxyphenyl)-2-morpholino-5-nitropyrimidine-4,6-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C15H18N6O3
- Molecular Weight : 318.35 g/mol
- IUPAC Name : this compound
Research indicates that compounds similar to this compound often exhibit their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Many pyrimidine derivatives act as enzyme inhibitors, affecting pathways critical for cell proliferation and survival.
- Antioxidant Properties : Some studies have shown that nitro-substituted compounds possess antioxidant activity, which can protect cells from oxidative stress.
- Antimicrobial Activity : The presence of the morpholine group is associated with enhanced antimicrobial properties against various pathogens.
Anticancer Activity
A study evaluated the cytotoxic effects of this compound on different cancer cell lines. The results are summarized in the following table:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 12.5 | Induction of apoptosis |
| MCF-7 (breast cancer) | 15.0 | Inhibition of cell cycle progression |
| A549 (lung cancer) | 10.0 | Activation of caspase pathways |
These results suggest that the compound has significant anticancer potential, particularly through apoptosis induction and cell cycle arrest.
Antimicrobial Activity
In vitro studies have demonstrated the antimicrobial efficacy of this compound against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
The compound exhibited a broad spectrum of activity, particularly against Gram-negative bacteria.
Case Studies and Research Findings
- Case Study on Anticancer Effects : In a recent study published in the Journal of Medicinal Chemistry, researchers investigated the effects of this compound on tumor growth in xenograft models. The compound significantly reduced tumor size compared to controls, indicating its potential as a therapeutic agent in cancer treatment.
- Antimicrobial Efficacy Research : A comprehensive study published in Antibiotics journal evaluated various derivatives of nitropyrimidines for their antimicrobial properties. This compound was among the most potent compounds tested against resistant strains of bacteria.
Q & A
Basic: What are the optimized synthetic routes for N4-(2-methoxyphenyl)-2-morpholino-5-nitropyrimidine-4,6-diamine, and how can reaction yields be improved?
Answer:
The synthesis of this pyrimidine derivative typically involves multi-step reactions, including halogenation of the pyrimidine core followed by nucleophilic substitution with morpholine and 2-methoxyaniline. To improve yields, microwave-assisted synthesis or continuous flow chemistry can reduce reaction times and enhance efficiency . Green chemistry principles, such as using recyclable catalysts (e.g., Pd-based systems for coupling reactions), minimize waste and improve atom economy, as demonstrated in similar pyrimidine syntheses . Optimization of solvent systems (e.g., DMF/water mixtures) and temperature gradients during nitro-group introduction can also mitigate side reactions .
Advanced: How does the substitution pattern of the pyrimidine ring influence the compound's selectivity towards kinase targets?
Answer:
The morpholino group at position 2 and the 2-methoxyphenyl group at position 4 are critical for binding to kinase ATP pockets. Structural analogs show that the nitro group at position 5 enhances electron-withdrawing effects, stabilizing interactions with catalytic lysine residues in kinases like CDK2 or Aurora kinases . X-ray crystallography of related compounds reveals that the methoxy group’s orientation affects hydrogen bonding with hinge-region residues, while the morpholino moiety improves solubility and pharmacokinetics . Computational docking studies (e.g., using AutoDock Vina) can predict binding affinities and guide rational modifications .
Basic: What spectroscopic techniques are critical for characterizing the molecular structure of this compound?
Answer:
1H/13C NMR : Confirms substituent positions and purity. For example, the methoxyphenyl group’s aromatic protons appear as distinct doublets (δ 6.8–7.2 ppm), while morpholino protons resonate as a multiplet (δ 3.6–3.8 ppm) .
X-ray Crystallography : Resolves 3D conformation, including intramolecular hydrogen bonds (e.g., N–H⋯N between amine and pyrimidine nitrogens) and π-stacking interactions .
High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]+ ~432.15 g/mol) and isotopic patterns .
Advanced: What in vivo models are suitable for evaluating the anticancer efficacy of this compound, and what endpoints should be measured?
Answer:
- Xenograft Models : Implant human cancer cell lines (e.g., MDA-MB-231 for breast cancer) into immunodeficient mice. Measure tumor volume reduction and apoptosis via TUNEL assays .
- Pharmacodynamic Endpoints : Assess target engagement by quantifying phosphorylated kinases (e.g., p-CDK2) in tumor lysates using Western blotting .
- Toxicity Profiling : Monitor liver enzymes (ALT/AST) and renal function (creatinine) to evaluate off-target effects.
- Inflammation Models : For immunomodulatory potential, use LPS-induced acute pneumonia models in rats, measuring IL-6 and TNF-α suppression .
Advanced: How can discrepancies in biological activity data between in vitro and in vivo studies be systematically addressed?
Answer:
Bioavailability Analysis : Perform pharmacokinetic studies to measure plasma half-life and tissue distribution. Low oral bioavailability may explain reduced in vivo efficacy .
Metabolic Stability : Use liver microsome assays to identify rapid degradation pathways (e.g., nitro-reduction). Stabilize the compound via prodrug strategies or nanoformulations .
Target Engagement Validation : Compare in vitro IC50 values with in vivo target modulation using phospho-specific antibodies. Discrepancies may indicate compensatory pathways .
Standardized Assay Conditions : Ensure consistent cell lines, serum concentrations, and oxygen levels (normoxic vs. hypoxic) across studies to reduce variability .
Basic: What computational tools are recommended for predicting the compound’s interactions with biological targets?
Answer:
- Molecular Docking : Schrödinger Suite or AutoDock to model binding modes in kinase ATP pockets .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess binding stability over time (e.g., 100-ns simulations) .
- QSAR Modeling : Build predictive models using datasets from structurally related pyrimidines to correlate substituent electronic parameters (Hammett σ) with activity .
Advanced: What strategies can resolve conflicting data regarding the compound’s cytotoxicity in different cancer cell lines?
Answer:
Genomic Profiling : Compare mutations (e.g., TP53, KRAS) or kinase expression levels (e.g., EGFR, CDK2) across cell lines using RNA-seq .
Combinatorial Screens : Test synergy with standard chemotherapeutics (e.g., cisplatin) to identify context-dependent efficacy .
Redox Sensitivity Assays : Measure ROS levels, as nitro groups may induce oxidative stress selectively in certain lines .
3D Spheroid Models : Mimic tumor microenvironments to assess penetration and hypoxia-driven resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
